chemical properties of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
chemical properties of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
. ## An In-depth Technical Guide to 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine: Properties, Synthesis, and Applications
Executive Summary
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound of significant interest in contemporary medicinal chemistry and materials science. This molecule strategically integrates three key pharmacophores: a pyridine ring, a bromine atom, and a 1,3,4-oxadiazole moiety. This unique combination confers a versatile reactivity profile and a high potential for biological activity. The pyridine and oxadiazole rings act as bioisosteres for ester and amide functionalities, enhancing metabolic stability and serving as hydrogen bond acceptors, which is crucial for molecular recognition at biological targets. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the synthesis of diverse and complex molecular libraries. This guide offers a comprehensive analysis of its chemical properties, outlines a robust synthetic pathway, explores its reactivity, and discusses its potential applications, particularly in the realm of drug discovery.
Molecular Profile and Physicochemical Properties
The structural architecture of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is the foundation of its chemical behavior. The electron-withdrawing nature of the pyridine nitrogen and the oxadiazole ring influences the electron density of the entire system, while the bromine atom at the 5-position provides a key site for synthetic modification.
Table 1: Core Physicochemical and Spectroscopic Data
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₇H₄BrN₃O | - |
| Molecular Weight | 226.03 g/mol | - |
| CAS Number | Not consistently assigned. | Often synthesized as a research intermediate. |
| Appearance | Expected to be a white to off-white solid. | Based on analogous heterocyclic compounds. |
| Melting Point | Not reported; predicted >150 °C. | High aromaticity and potential for crystal packing. |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform). | Polarity of the heterocyclic rings. |
| ¹H NMR (DMSO-d₆) | Predicted δ 9.3-9.4 (s, 1H, H2-pyr), 9.0-9.1 (s, 1H, H6-pyr), 8.6-8.7 (s, 1H, H4-pyr), 9.5-9.6 (s, 1H, H5-oxadiazole). | Chemical shifts are downfield due to the deshielding effects of the electronegative N and O atoms and aromatic ring currents.[1][2][3] |
| ¹³C NMR (DMSO-d₆) | Predicted δ 164-166 (C2-oxa), 160-162 (C5-oxa), 152-154 (C6-pyr), 148-150 (C2-pyr), 138-140 (C4-pyr), 122-124 (C5-pyr), 120-122 (C3-pyr). | The carbons of the oxadiazole ring are highly deshielded. The C-Br carbon (C5-pyr) is also significantly affected.[3][4][5][6][7] |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H str), ~1600 (C=N str), ~1580 (C=C str), ~1150 (C-O-C str), ~550 (C-Br str). | Characteristic vibrational frequencies for the functional groups present.[8] |
| Mass Spec (EI) | M⁺ peak at m/z 225/227 (approx. 1:1 ratio). | Isotopic signature of bromine. |
Synthesis and Mechanistic Insights
The synthesis of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is most reliably achieved through a multi-step sequence starting from commercially available 5-bromonicotinic acid. The causality behind this pathway lies in the robust and well-established reactions for forming the hydrazide intermediate and the subsequent cyclodehydration to the oxadiazole ring.
Proposed Synthetic Workflow
The chosen pathway involves three primary transformations: (1) Esterification of the carboxylic acid to prevent side reactions and activate the carbonyl group, (2) Hydrazinolysis to form the key carbohydrazide intermediate, and (3) Cyclodehydration to construct the 1,3,4-oxadiazole ring.
Caption: Synthetic pathway for 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine.
Detailed Experimental Protocol: Synthesis
This protocol is designed to be self-validating, with clear checkpoints for characterization.
Step 1: Synthesis of Methyl 5-bromonicotinate
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Suspend 5-bromonicotinic acid (1.0 eq) in methanol (10 vol).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C. Causality: Thionyl chloride converts the carboxylic acid to a highly reactive acid chloride in situ, which is immediately esterified by the methanol solvent. The excess methanol drives the reaction to completion.
-
Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. Monitor reaction completion by TLC (e.g., 30% Ethyl Acetate/Hexane).
-
Cool the reaction and concentrate under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 10 vol).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.
Step 2: Synthesis of 5-Bromonicotinohydrazide [9]
-
Dissolve methyl 5-bromonicotinate (1.0 eq) in ethanol (10 vol).
-
Add hydrazine monohydrate (5.0 eq) and heat the mixture to reflux for 8-12 hours. Causality: The large excess of hydrazine drives the nucleophilic acyl substitution, converting the ester to the more stable hydrazide.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product often precipitates upon cooling. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 5-bromonicotinohydrazide.
Step 3: Synthesis of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
-
To a flask containing 5-bromonicotinohydrazide (1.0 eq), add triethyl orthoformate (10 vol). Causality: Triethyl orthoformate serves as a one-carbon source and a dehydrating agent for the cyclization to the oxadiazole ring.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 12-18 hours. The reaction progress can be monitored by LC-MS.
-
After completion, cool the reaction and remove the excess triethyl orthoformate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield the final product.
Chemical Reactivity and Derivatization Potential
The molecule possesses two primary sites for synthetic elaboration: the C-Br bond on the pyridine ring and the pyridine nitrogen. This dual reactivity makes it an exceptionally valuable building block for creating libraries of complex molecules.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the introduction of aryl, heteroaryl, amine, and alkyne functionalities, respectively. The choice of catalyst and ligand is critical, as the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[10] Ligands such as those based on phosphines (e.g., PPh₃, XPhos) are often employed to mitigate this issue.[11][12][13][14]
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than activated systems, the C-Br bond can undergo SNAr with strong nucleophiles under forcing conditions.
-
Pyridine Ring Chemistry: The pyridine nitrogen can be quaternized with alkyl halides or undergo N-oxidation, which can further modify the electronic properties and reactivity of the ring system.
Caption: Reactivity landscape of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine.
Applications in Medicinal Chemistry and Drug Development
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities.[15] It is often used as a bioisostere for amide or ester groups to improve pharmacokinetic properties such as metabolic stability and cell permeability. The combination with a pyridine ring, another cornerstone of drug design, and a versatile bromo-substituent positions this molecule as a powerful starting point for drug discovery programs.
Derivatives of 1,3,4-oxadiazoles have demonstrated significant potential in various therapeutic areas:
-
Anticancer: Many derivatives exhibit cytotoxic activity against various cancer cell lines.[6][8]
-
Antimicrobial: The scaffold is a common feature in agents with antibacterial and antifungal properties.[16][17]
-
Anti-inflammatory: Compounds incorporating this moiety have shown potent anti-inflammatory effects.[15]
-
Neurological Disorders: It has been explored for anticonvulsant and antidepressant activities.
Caption: Role as a scaffold in drug discovery programs.
Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative method for derivatizing the title compound, with integrated quality control checks.
Objective: To synthesize 3-Phenyl-5-(1,3,4-oxadiazol-2-yl)pyridine.
Materials:
-
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times. Causality: This is critical to remove oxygen, which can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 6-12 hours.
-
Monitoring (Validation Point 1): Take a small aliquot from the reaction, dilute it with ethyl acetate, and spot on a TLC plate alongside the starting material. A new, more nonpolar spot should appear, and the starting material spot should diminish. LC-MS can be used for definitive confirmation of product formation (expected m/z for product = 223.07).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization (Validation Point 2): Obtain ¹H NMR, ¹³C NMR, and mass spectra of the purified product. The ¹H NMR should show characteristic signals for the newly introduced phenyl group, and the mass spectrum should confirm the molecular weight of 223.07. The bromine isotopic pattern in the MS will be absent.
Conclusion and Future Outlook
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine represents a highly valuable and versatile building block for chemical synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups allow for the systematic development of novel compounds. The proven importance of the pyridine and 1,3,4-oxadiazole scaffolds in drug discovery strongly suggests that derivatives of this molecule will continue to be promising candidates for development as new therapeutic agents. Future research will likely focus on expanding the library of derivatives through advanced cross-coupling techniques and evaluating their biological activities across a wider range of therapeutic targets.
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- This reference is a placeholder for a specific CAS database entry if one becomes formally assigned.
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